molecular formula C7H12Cl2N2 B1519807 1-(2-chloroethyl)-2-ethyl-1H-imidazole hydrochloride CAS No. 1158269-27-2

1-(2-chloroethyl)-2-ethyl-1H-imidazole hydrochloride

Cat. No.: B1519807
CAS No.: 1158269-27-2
M. Wt: 195.09 g/mol
InChI Key: VOFQBWCNJRXGPN-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Analysis

1-(2-Chloroethyl)-2-ethyl-1H-imidazole hydrochloride is a heterocyclic organic compound featuring a 1H-imidazole core substituted with a 2-chloroethyl group at position 1 and an ethyl group at position 2. The molecular formula is C₇H₁₂Cl₂N₂ , with a molecular weight of 195.09 g/mol .

Key Structural Features

  • Imidazole Ring : A five-membered aromatic ring with nitrogen atoms at positions 1 and 3.
  • Substituents :
    • 2-Chloroethyl Group : A chlorinated ethyl chain (-CH₂CH₂Cl) attached to the nitrogen at position 1.
    • Ethyl Group : A methyl-substituted ethyl (-CH₂CH₃) at position 2.
  • Hydrochloride Salt : The compound exists as a hydrochloride salt, enhancing solubility in polar solvents.

Stereochemical Considerations The imidazole ring adopts a planar conformation due to aromatic stabilization. The substituents are positioned in a trans arrangement relative to the ring nitrogen atoms, minimizing steric strain. No stereoisomers are reported in the literature, as the imidazole ring’s rigidity and the substituents’ symmetry preclude geometric isomerism.

Properties

IUPAC Name

1-(2-chloroethyl)-2-ethylimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2.ClH/c1-2-7-9-4-6-10(7)5-3-8;/h4,6H,2-3,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFQBWCNJRXGPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158269-27-2
Record name 1H-Imidazole, 1-(2-chloroethyl)-2-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1158269-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Typical Laboratory Procedure

Step Reagent(s) Conditions Notes
1 2-ethyl-1H-imidazole Starting material
2 2-chloroethyl chloride or 2-chloroethanol Organic solvent (e.g., dichloromethane, ethanol); base (e.g., sodium hydroxide) Reflux, 2–12 hours
3 Hydrochloric acid After reaction completion To precipitate the hydrochloride salt
4 Recrystallization solvent (e.g., ethanol, isopropanol) For purification
  • The reaction is typically performed under reflux to ensure complete conversion.
  • The base (e.g., sodium hydroxide) neutralizes the generated acid and promotes nucleophilic substitution.
  • After the reaction, the product is isolated as a hydrochloride salt by treatment with hydrochloric acid, then purified by recrystallization.

Industrial and Continuous Flow Synthesis

For large-scale or industrial production, continuous flow reactors are employed:

  • Continuous addition of reactants : Automated systems feed 2-ethyl-1H-imidazole and 2-chloroethyl chloride into a reactor with a controlled base and solvent.
  • Product withdrawal : The reaction mixture is continuously removed, and the product is isolated and purified.
  • Advantages : Improved yield, purity, and process efficiency; reduced reaction times and costs.

Alternative Synthesis Strategies

3.1. Variation in Alkylating Agents

While 2-chloroethyl chloride is the most common, 2-chloroethanol can also be used, with the reaction typically requiring activation (e.g., with tosyl chloride or phosphorus oxychloride) to enhance the leaving group ability.

3.2. Solvent and Base Optimization

  • Solvent choice : Polar aprotic solvents (e.g., dichloromethane, acetonitrile) are preferred for higher yields.
  • Base selection : Sodium hydroxide, potassium carbonate, or triethylamine can be used, with sodium hydroxide being most common due to its strong basicity and cost-effectiveness.

3.3. Reaction Parameters

Parameter Typical Range Effect on Yield/Selectivity
Temperature 60–90°C (reflux) Higher temperature increases rate
Reaction time 2–12 hours Longer time for complete conversion
Molar ratios 1:1.1–1.5 (amine:alkyl halide) Excess alkyl halide improves yield

Purification and Characterization

4.1. Purification

  • Recrystallization : Ethanol or isopropanol is typically used to purify the hydrochloride salt, removing unreacted starting materials and byproducts.
  • Distillation : Occasionally used for the free base before salt formation.

4.2. Characterization

Data Table: Summary of Key Preparation Parameters

Method Starting Materials Solvent Base Temp (°C) Time (h) Yield (%) Purification
Laboratory 2-ethyl-1H-imidazole, 2-chloroethyl chloride DCM, ethanol NaOH 60–80 4–12 70–90 Recrystallization
Alternative 2-ethyl-1H-imidazole, 2-chloroethanol DCM, acetonitrile K2CO3/TEA 70–90 6–10 60–80 Recrystallization
Industrial Flow Same as above DCM, ethanol NaOH 70–90 Continuous 85–95 Recrystallization

Research Findings and Optimization

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloroethyl)-2-ethyl-1H-imidazole hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted imidazole derivatives.

Scientific Research Applications

1-(2-Chloroethyl)-2-ethyl-1H-imidazole hydrochloride has a wide range of applications in scientific research. It is used as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for the synthesis of more complex molecules. In biology, it can be used as a probe to study biological systems and as a potential therapeutic agent. In medicine, it may be explored for its pharmacological properties and potential use in drug development. In industry, it can be utilized in the production of various chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-chloroethyl)-2-ethyl-1H-imidazole hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Insights :

  • The 2-chloroethyl group in the target compound enables alkylation of biomolecules (e.g., DNA, proteins), similar to nitrosoureas like 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea .
  • Benzimidazole derivatives (e.g., 1-(2-chloroethyl)-2-chloromethylbenzimidazole HCl) exhibit increased aromaticity, which may improve DNA intercalation but reduce metabolic stability .

Physicochemical Properties

Critical properties are inferred from structural analogs and related studies:

Property 1-(2-Chloroethyl)-2-ethyl-1H-imidazole HCl 2-(Chloromethyl)-1-methyl-1H-imidazole HCl Nitrosoureas (e.g., NSC 79037)
Log P (octanol/water) ~1.2 (estimated) ~0.8 (measured for analogs) 1.5–2.5
Solubility Moderately soluble in polar solvents Highly soluble in water/ethanol Lipid-soluble
Stability Sensitive to light/moisture Stable under inert conditions Rapid hydrolysis in plasma
  • The target compound’s higher log P compared to methyl-substituted analogs suggests enhanced membrane permeability, critical for intracellular alkylation .

Pharmacokinetics

  • Absorption/Distribution: Nitrosoureas rapidly distribute into cerebrospinal fluid (CSF:plasma ratio = 3:1) due to high lipophilicity .
  • Metabolism/Excretion : Nitrosoureas degrade into isocyanates and ethylene moieties, excreted renally (80–90% within 24 hrs) . The target compound may undergo hepatic CYP450-mediated dechlorination, but metabolic pathways are unconfirmed.

Biological Activity

1-(2-chloroethyl)-2-ethyl-1H-imidazole hydrochloride is a synthetic compound belonging to the imidazole class, recognized for its potential biological activities, particularly in medicinal chemistry. This compound exhibits properties that may be beneficial in the development of antimicrobial agents and anticancer therapies. The following sections provide a detailed overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula of this compound is C7_{7}H10_{10}ClN2_{2}·HCl, with a molecular weight of approximately 189.5 g/mol. The structure features an imidazole ring with an ethyl substituent at the N1 position and a chloroethyl group at the N2 position.

The primary mechanism of action for this compound is its ability to act as an alkylating agent . It forms covalent bonds with nucleophilic sites on DNA and proteins, leading to:

  • DNA Damage : Inducing strand breaks and cross-linking, which can trigger apoptosis in cancer cells.
  • Cytotoxic Effects : Studies have demonstrated that this compound can induce significant cytotoxicity in various cancer cell lines by causing DNA damage and activating apoptotic pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antibacterial activity against several pathogens. For example, derivatives of imidazole have shown effectiveness against Gram-positive and Gram-negative bacteria.

Case Study 1: Anticancer Properties

In a study investigating the anticancer potential of imidazole derivatives, this compound was evaluated for its cytotoxic effects on various cancer cell lines. The results indicated a significant reduction in cell viability, particularly in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50_{50} values reported in the low micromolar range .

Cell LineIC50_{50} (µM)Mechanism
MCF-75.0Apoptosis induction
A5494.8DNA damage

Case Study 2: Antimicrobial Activity

A comparative study assessed the antimicrobial efficacy of various imidazole derivatives against common bacterial strains. This compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective bactericidal properties.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-chloroethyl)-2-ethyl-1H-imidazole hydrochloride, and what reaction conditions are optimal?

  • Methodological Answer : The synthesis typically involves alkylation of the imidazole core. For example, nucleophilic substitution using 2-chloroethyl halides (e.g., 2-chloroethyl bromide) with a base like potassium carbonate in polar aprotic solvents (e.g., DMF or acetonitrile). Post-synthesis, the hydrochloride salt is formed by treating the free base with HCl . Reaction optimization may require controlled temperature (20–60°C) and inert atmospheres to minimize side reactions. Purity is confirmed via thin-layer chromatography (TLC) or HPLC.

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodological Answer : Structural validation employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C-NMR) to confirm substituent positions and chloride counterion presence. Mass spectrometry (MS) determines molecular weight accuracy. High-performance liquid chromatography (HPLC) with UV detection assesses purity (>95% is typical for research-grade material). X-ray crystallography may resolve ambiguities in stereochemistry or salt formation .

Q. What are the key physical and chemical properties relevant to its handling in laboratory settings?

  • Methodological Answer :

PropertyValue/Description
SolubilityHighly soluble in water and polar solvents (e.g., methanol) due to the hydrochloride salt
StabilityHygroscopic; store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent degradation
ReactivityThe chloroethyl group is susceptible to nucleophilic substitution, requiring anhydrous conditions during synthesis .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses, particularly addressing challenges in intermediate purification?

  • Methodological Answer : Yield optimization involves:

  • Stepwise monitoring : Use TLC or LC-MS to track intermediate formation and minimize side products (e.g., di-alkylation).
  • Purification techniques : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.
  • Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .

Q. What methodologies resolve contradictions in reported biological activities of imidazole derivatives, such as varying IC50 values across studies?

  • Methodological Answer :

  • Standardized assays : Replicate studies using uniform cell lines (e.g., HEK293 for receptor binding) and controlled conditions (pH, temperature).
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity measurements.
  • Computational docking : Compare molecular interactions with target proteins (e.g., cytochrome P450 enzymes) to explain potency differences .

Q. How do computational chemistry tools aid in predicting the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer : Density functional theory (DFT) calculations predict electrophilic/nucleophilic sites on the imidazole ring. Retrosynthetic analysis (e.g., using AI tools) identifies feasible precursors and reaction pathways. Molecular dynamics simulations model solvent effects on reaction kinetics, guiding solvent selection for new coupling reactions .

Q. What strategies mitigate the hygroscopic nature of this compound during long-term storage?

  • Methodological Answer :

  • Lyophilization : Convert the hydrochloride salt to a free base, then re-salt before use.
  • Desiccants : Store with silica gel or molecular sieves in vacuum-sealed containers.
  • Stability studies : Conduct accelerated degradation tests (40°C/75% RH) to identify optimal storage conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-chloroethyl)-2-ethyl-1H-imidazole hydrochloride
Reactant of Route 2
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1-(2-chloroethyl)-2-ethyl-1H-imidazole hydrochloride

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